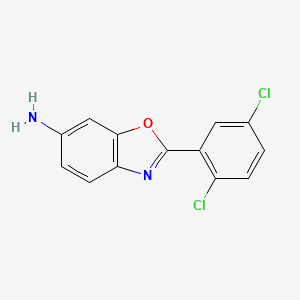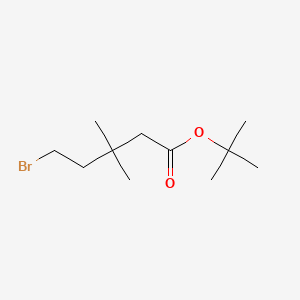![molecular formula C10H16Cl2N2O2 B13453206 1-[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B13453206.png)
1-[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a pyridine ring substituted with an oxolan-3-yloxy group and a methanamine moiety
準備方法
The synthesis of 1-[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride typically involves several steps:
Synthetic Routes: The preparation begins with the formation of the oxolan-3-yloxy group, which is then attached to the pyridine ring. This is followed by the introduction of the methanamine group. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes and the use of automated systems to optimize production efficiency and consistency.
化学反応の分析
1-[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may have different properties and applications.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The methanamine group can participate in substitution reactions, leading to the formation of derivatives with modified properties.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce a range of derivatives with different functional groups.
科学的研究の応用
1-[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new polymers and coatings.
作用機序
The mechanism of action of 1-[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in medicinal chemistry, the compound may modulate signaling pathways involved in cell growth and differentiation.
類似化合物との比較
1-[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as [2-(Pyridin-3-yl)oxazol-4-yl]methanamine hydrochloride and [2-(oxolan-3-yloxy)pyridin-4-yl]methanamine share structural similarities but differ in specific functional groups and properties.
Uniqueness: The presence of the oxolan-3-yloxy group and the methanamine moiety in this compound gives it unique chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C10H16Cl2N2O2 |
|---|---|
分子量 |
267.15 g/mol |
IUPAC名 |
[2-(oxolan-3-yloxy)pyridin-4-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C10H14N2O2.2ClH/c11-6-8-1-3-12-10(5-8)14-9-2-4-13-7-9;;/h1,3,5,9H,2,4,6-7,11H2;2*1H |
InChIキー |
GCWGRCVMJJIVGX-UHFFFAOYSA-N |
正規SMILES |
C1COCC1OC2=NC=CC(=C2)CN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



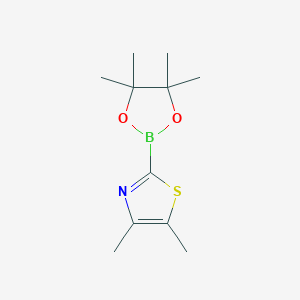
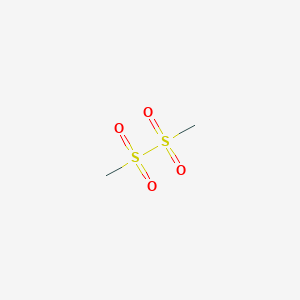
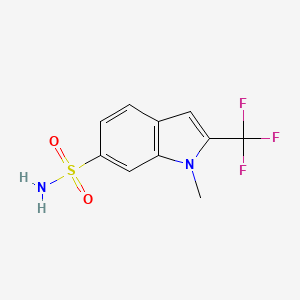

![6-Azaspiro[3.5]nonan-1-one](/img/structure/B13453149.png)
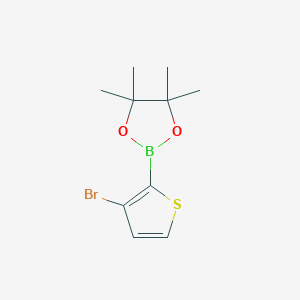

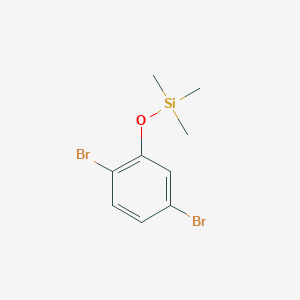

![(2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride](/img/structure/B13453201.png)

